N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide is an organic compound that features a benzamide core with an aminomethyl group attached to the phenyl ring and a cyano group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide typically involves the following steps:
Formation of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide (KCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as LiAlH4 or catalytic hydrogenation.
Common Reagents and Conditions
Oxidizing Agents: H2O2, KMnO4
Reducing Agents: NaBH4, LiAlH4, catalytic hydrogenation
Nucleophiles: Amines, alcohols
Major Products
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyano group can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure with an aminomethyl group attached to a pyridine ring.
4-(Methoxyphenyl)aminomethyl derivatives: Compounds with methoxy groups instead of cyano groups.
4-(Aminomethyl)benzyl alcohol: Contains an alcohol group instead of a cyano group.
Uniqueness
N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide is unique due to the presence of both aminomethyl and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-9-11-1-5-13(6-2-11)15(19)18-14-7-3-12(10-17)4-8-14/h1-8H,10,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIREVWRNLBGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.